molecular formula C20H21N3O2S B318432 N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide

N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B318432
M. Wt: 367.5 g/mol
InChI Key: GJUDBTVBAQZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound that features a piperazine ring, a biphenyl group, and a carbonothioyl linkage

Preparation Methods

The synthesis of N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide typically involves multi-step procedures. One common synthetic route includes the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 2-ethyl-3-oxopiperazine in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or biphenyl group are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(2-ethyl-3-oxo-1-piperazinyl)carbothioyl][1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

  • N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]biphenyl-4-carboxylate
  • N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]biphenyl-4-carboxylamide

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-ethyl-3-oxopiperazine-1-carbothioyl)-4-phenylbenzamide

InChI

InChI=1S/C20H21N3O2S/c1-2-17-19(25)21-12-13-23(17)20(26)22-18(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

GJUDBTVBAQZDTQ-UHFFFAOYSA-N

SMILES

CCC1C(=O)NCCN1C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC1C(=O)NCCN1C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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